Eltrombopag Methyl Ester

描述

Eltrombopag Methyl Ester is a derivative of eltrombopag, a thrombopoietin receptor agonist primarily used to treat thrombocytopenia. This compound is known for its ability to stimulate platelet production in the bone marrow, making it a valuable therapeutic agent for conditions like chronic immune thrombocytopenia and aplastic anemia .

准备方法

The preparation of eltrombopag involves several synthetic routes. One method includes the use of cheap and easily available amine or its salt as a raw material. The process involves diazotization and coupling to prepare an intermediate, followed by nitration, reduction, coupling, and hydrolysis to obtain eltrombopag . This method is advantageous due to its simplicity, good reaction selectivity, mild conditions, low production cost, and suitability for industrial production .

化学反应分析

Eltrombopag Methyl Ester undergoes various chemical reactions, including:

Oxidation: In vitro studies suggest that CYP1A2 and CYP2C8 are responsible for the oxidative metabolism of eltrombopag.

Reduction: The reduction process is part of the synthetic route to prepare eltrombopag.

Substitution: The compound can undergo substitution reactions, particularly during its synthesis. Common reagents used in these reactions include diazonium salts for diazotization, reducing agents for reduction, and nitrating agents for nitration.

科学研究应用

Treatment of Chronic Immune Thrombocytopenia (ITP)

Eltrombopag methyl ester has been extensively studied for its effectiveness in treating ITP, especially in patients who have not responded adequately to other treatments such as corticosteroids or splenectomy. Clinical trials demonstrate that eltrombopag significantly increases platelet counts compared to placebo, with a notable improvement in patient quality of life and reduced bleeding incidents:

- Efficacy : In one study involving 135 patients treated with eltrombopag, the odds of achieving a platelet count of 50–400 × 10³/µl were significantly higher compared to placebo (OR 8.2, p < 0.0001) over six months .

- Safety Profile : Long-term use has shown that eltrombopag is generally well tolerated, with adverse events similar to those of placebo groups, although monitoring for liver function and thromboembolic events is recommended .

Thrombocytopenia in Chronic Hepatitis C

This compound has also been approved for use in patients with chronic hepatitis C to facilitate the initiation and maintenance of interferon-based therapies. By increasing platelet counts, it allows patients to undergo necessary treatments without the risk of severe thrombocytopenia .

Mechanistic Insights

Recent studies have uncovered additional mechanisms by which this compound may exert therapeutic effects:

- BAX Inhibition : Eltrombopag has been identified as a direct inhibitor of BAX, a pro-apoptotic protein involved in cell death regulation. This inhibition can prevent cell death under cytotoxic stress conditions, suggesting potential applications beyond hematology into oncology and regenerative medicine .

Case Studies

Several case studies have documented the successful application of this compound in clinical practice:

- Case Study 1 : A patient with refractory ITP showed sustained platelet response after starting treatment with eltrombopag, allowing for reduced reliance on transfusions and other medications.

- Case Study 2 : In patients undergoing treatment for chronic hepatitis C, the administration of eltrombopag facilitated uninterrupted therapy despite pre-existing low platelet counts.

Comparative Analysis Table

| Application Area | Efficacy Evidence | Safety Profile |

|---|---|---|

| Chronic Immune Thrombocytopenia (ITP) | Significant increase in platelet counts (OR 8.2) | Generally well tolerated; monitor liver function |

| Chronic Hepatitis C | Enables initiation/maintenance of therapy | Similar adverse events to placebo |

作用机制

Eltrombopag Methyl Ester exerts its effects by interacting with the transmembrane domain of the human thrombopoietin receptor. It stimulates the phosphorylation of STAT and JAK, which are crucial for platelet production . Unlike other thrombopoietin receptor agonists, eltrombopag does not activate the AKT pathway . Additionally, it acts as a selective allosteric inhibitor of the METTL3-14 complex, reducing RNA methylation levels in acute myeloid leukemia cells .

相似化合物的比较

Eltrombopag Methyl Ester can be compared with other thrombopoietin receptor agonists such as romiplostim and avatrombopag. While all these compounds stimulate platelet production, eltrombopag is unique in its ability to act as an allosteric inhibitor of the METTL3-14 complex . This property makes it particularly valuable in the treatment of acute myeloid leukemia . Similar compounds include:

生物活性

Eltrombopag methyl ester is a derivative of eltrombopag, an FDA-approved thrombopoietin receptor (TPO-R) agonist primarily used to treat chronic immune thrombocytopenia (ITP). This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, and clinical implications.

Thrombopoietin Receptor Agonism

This compound acts as a TPO-R agonist, binding to the transmembrane domain of the TPO receptor (MPL). This interaction initiates signaling cascades similar to those triggered by endogenous thrombopoietin, specifically activating the JAK/STAT and MAPK pathways. These pathways promote the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, leading to increased platelet production .

BAX Inhibition

Recent studies have identified eltrombopag as a direct inhibitor of BAX, a pro-apoptotic protein involved in mitochondrial regulation of cell death. Eltrombopag binds to the N-terminal trigger site of BAX, preventing its conformational change and subsequent activation. This inhibition stabilizes an inactive form of BAX, thereby reducing apoptosis induced by cytotoxic stimuli . The binding affinity and inhibitory effects are diminished in its methyl ester form, indicating altered biological activity compared to the parent compound .

Pharmacodynamics

Platelet Production

Clinical trials have demonstrated that eltrombopag significantly increases platelet counts in patients with chronic ITP. A pooled analysis from multiple studies indicated that patients treated with eltrombopag had a higher overall platelet response compared to placebo groups (mean difference = 3.42; 95% CI [2.51, 4.65]; p < 0.0001) and a lower incidence of significant bleeding events (mean difference = 0.58; 95% CI [0.42, 0.79]; p = 0.0005) .

Case Studies and Clinical Trials

-

Efficacy in Chronic ITP

- A multi-center study involving 285 patients assessed the efficacy of eltrombopag in managing chronic ITP. The response was categorized as complete (>100,000/mm³), partial (30,000-100,000/mm³ or doubling of platelet count), or unresponsive (<30,000/mm³). The study reported significant increases in platelet counts following treatment with eltrombopag .

- Pharmacokinetics

Comparative Analysis

| Parameter | Eltrombopag | This compound |

|---|---|---|

| Mechanism | TPO-R agonist | TPO-R agonist |

| BAX Interaction | Direct inhibitor | Reduced binding affinity |

| Platelet Response | Significant increase | Not established |

| Half-Life | 21-35 hours | Not specified |

| CYP450 Interaction | Minimal | Not specified |

属性

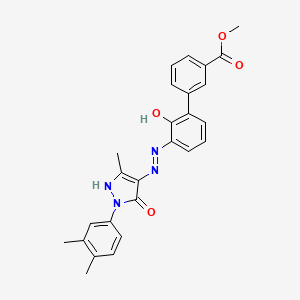

IUPAC Name |

methyl 3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O4/c1-15-11-12-20(13-16(15)2)30-25(32)23(17(3)29-30)28-27-22-10-6-9-21(24(22)31)18-7-5-8-19(14-18)26(33)34-4/h5-14,29,31H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOIOIMYYANYQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246929-01-0 | |

| Record name | Eltrombopag methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246929010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELTROMBOPAG METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY7T4CDK85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。